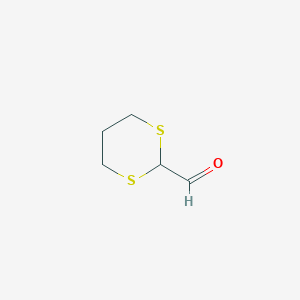

1,3-Dithiane-2-carboxaldehyde

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

34906-12-2 |

|---|---|

Molecular Formula |

C5H8OS2 |

Molecular Weight |

148.3 g/mol |

IUPAC Name |

1,3-dithiane-2-carbaldehyde |

InChI |

InChI=1S/C5H8OS2/c6-4-5-7-2-1-3-8-5/h4-5H,1-3H2 |

InChI Key |

WRYSGNLHKMDHMG-UHFFFAOYSA-N |

SMILES |

C1CSC(SC1)C=O |

Canonical SMILES |

C1CSC(SC1)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 1,3 Dithiane 2 Carboxaldehyde and Its Derivatives

Classical Preparation Routes to 1,3-Dithiane-2-carboxaldehyde

The direct synthesis of this compound often involves the introduction of a formyl group or the reduction of a corresponding carboxylate derivative.

Formylation Strategies for 1,3-Dithiane (B146892) Systems

Formylation reactions are crucial for introducing aldehyde functionalities. digitellinc.com While traditional methods for aromatic compounds often involve harsh conditions, dithiane-based strategies offer milder alternatives. digitellinc.com One approach involves the use of 2-phenylthio-1,3-dithiane, a stable derivative that exhibits enhanced reactivity, allowing for formylation under more favorable conditions. digitellinc.com Another method utilizes the direct reaction of 1,3-dithiane with ethyl formate (B1220265) to produce this compound. princeton.edu This product can be purified by flash chromatography followed by vacuum distillation. princeton.edu

The dithianyl group can also act as a latent formyl synthon in the synthesis of complex molecules like porphyrins. nih.gov For instance, 2-formyl-1,3-dithiane can be directly used in pyrrole (B145914) condensation reactions to create porphyrins with dithianyl residues, which can later be deprotected to reveal the formyl group. nih.gov Furthermore, dithianyllithium serves as a nucleophilic formylating agent for direct substitution on both metallo- and free base porphyrins. nih.gov

A highly specific method for the ortho-formylation of para-substituted phenols proceeds through the corresponding 1,3-dithiane derivative. mdpi.com The reaction of 2-chloro-1,3-dithiane, generated from 1,3-dithiane and N-chlorosuccinimide, with various phenols leads to the formation of 2-(1,3-dithianyl)phenols. mdpi.com

| Reactant 1 | Reactant 2 | Product | Notes |

| 1,3-Dithiane | Ethyl formate | This compound | Purified by chromatography and distillation. princeton.edu |

| 2-Formyl-1,3-dithiane | Pyrrole derivatives | Dithianyl-substituted porphyrins | Dithianyl group acts as a latent formyl group. nih.gov |

| Dithianyllithium | Porphyrins | Formylporphyrins | Direct nucleophilic substitution. nih.gov |

| 2-Chloro-1,3-dithiane | p-Substituted phenols | 2-(1,3-Dithianyl)phenols | Ortho-specific formylation equivalent. mdpi.com |

Reductive Methods for the Synthesis of 1,3-Dithiane-2-carbaldehydes from Carboxylates

The reduction of carboxylic acid derivatives, such as esters, provides a direct route to aldehydes. A common method for synthesizing this compound involves the reduction of ethyl 1,3-dithiane-2-carboxylate. One established protocol utilizes diisobutylaluminium hydride (DIBAL-H) as the reducing agent. princeton.edu The reaction is typically carried out in a solvent like dichloromethane (B109758) at low temperatures. princeton.edu

Similarly, the reduction of tertiary amides to aldehydes can be achieved with high efficiency using reagents like the Schwartz reagent (Cp₂Zr(H)Cl), which offers short reaction times and high yields with good chemoselectivity. organic-chemistry.org While not specific to dithianes, this methodology is part of a broader class of reductions of carboxyl derivatives to aldehydes that are relevant to the synthesis of complex aldehydes. Other methods for reducing carboxylic acids and their derivatives to aldehydes include the use of lithium aluminum hydride (LAH), borane (B79455) complexes, and catalytic hydrogenation techniques like the Rosenmund reduction. organic-chemistry.orgharvard.edu

Advanced Synthetic Strategies for Substituted 1,3-Dithiane-2-carboxaldehydes

The synthesis of more complex, substituted 1,3-dithiane-2-carboxaldehydes requires more sophisticated synthetic designs, often starting from elaborate precursors or employing strategic bond-forming reactions.

Preparation from Complex Precursors (e.g., Vicinal Tricarbonyl Compounds)

Vicinal tricarbonyl compounds are highly reactive electrophiles that serve as precursors for a variety of heterocyclic and biologically important molecules. nih.gov The synthesis of 2,2'-bis(1,3-dithianyl)-2-carbaldehyde has been achieved from 2-oxo-1,3-propandial, the simplest vicinal tricarbonyl compound. nih.gov This transformation is accomplished by reacting the tricarbonyl precursor with propane-1,3-dithiol in the presence of boron trifluoride etherate. nih.gov This method demonstrates the utility of complex carbonyl compounds in accessing highly functionalized dithiane derivatives. The resulting dithiane derivatives of these tricarbonyls are important for further synthetic manipulations. lookchem.combeilstein-journals.org

| Precursor | Reagents | Product | Reference |

| 2-Oxo-1,3-propandial | Propane-1,3-dithiol, BF₃·Et₂O | 2,2'-Bis(1,3-dithianyl)-2-carbaldehyde | nih.gov |

Conjugate Addition Approaches for the Formation of β-Keto 1,3-Dithianes

β-Keto 1,3-dithianes, which are masked 1,3-dicarbonyl systems, can be synthesized through the double conjugate addition of dithiols to propargylic ketones, esters, and aldehydes. organic-chemistry.orgresearchgate.netrsc.org This method provides excellent yields and creates versatile intermediates for the synthesis of functionalized oxygen-containing heterocycles. organic-chemistry.orgresearchgate.netorganic-chemistry.org The reaction is typically mediated by a base such as sodium methoxide (B1231860) in methanol, often with a co-solvent like THF or dichloromethane. rsc.orglookchem.com This approach has been successfully applied to a range of propargylic compounds, demonstrating its broad scope. rsc.org

An alternative metal-catalyst-free method involves the oxidative coupling of alkyne difunctionalization to produce β-ketodithianes with high regioselectivity. organic-chemistry.org This radical coupling pathway allows for the controlled formation of new carbon-carbon and carbon-oxygen bonds. organic-chemistry.org

Enantiomerically Enriched 1,3-Dithiane Derivative Synthesis

The development of asymmetric methods to produce enantiomerically enriched 1,3-dithiane derivatives is of significant interest for the synthesis of chiral molecules.

One strategy involves the asymmetric oxidation of 1,3-dithiane-2-carboxylates. acs.org Using the Kagan or Modena oxidation protocols with a chiral titanium complex, ester derivatives of 1,3-dithiane-2-carboxylic acid can be oxidized to their corresponding monoxides and trans bis-sulfoxides with high enantioselectivity (80-97% ee). acs.orgnih.govacs.org Subsequent hydrolysis and decarboxylation of these chiral sulfoxides can furnish enantiomerically enriched 1,3-dithiane derivatives. nih.gov

Another approach is the organocatalytic conjugate addition of 2-carboxythioester-1,3-dithianes to nitroalkenes. rsc.org This metal-free method, employing a cinchona-derived bifunctional catalyst, yields γ-nitro-β-aryl-α-keto esters with up to 92% enantiomeric excess. rsc.org This represents a formal catalytic stereoselective conjugate addition of a glyoxylate (B1226380) anion synthon. rsc.org

Furthermore, the enantioselective addition of 2-alkoxycarbonyl-1,3-dithiane to imines can be catalyzed by a chiral bis(guanidino)iminophosphorane organosuperbase. nih.gov This reaction provides optically active α-amino-1,3-dithiane derivatives, which are valuable building blocks in organic synthesis. nih.gov

| Method | Catalyst/Reagent | Substrates | Product | Enantioselectivity |

| Asymmetric Oxidation | Kagan/Modena protocol with (+)-DET and Ti(OiPr)₄ | 1,3-Dithiane-2-carboxylates | Chiral monoxides and bis-sulfoxides | 80-97% ee acs.orgnih.govacs.org |

| Organocatalytic Conjugate Addition | Cinchona-derived thiourea (B124793) | 2-Carboxythioester-1,3-dithianes and nitroalkenes | γ-Nitro-β-aryl-α-keto esters | Up to 92% ee rsc.org |

| Enantioselective Addition to Imines | Chiral bis(guanidino)iminophosphorane | 2-Alkoxycarbonyl-1,3-dithiane and N-Boc-imines | Optically active α-amino-1,3-dithiane derivatives | Not specified nih.gov |

Reactivity Profiles and Mechanistic Aspects of 1,3 Dithiane 2 Carboxaldehyde

Nucleophilic Character at the 2-Position of the Dithiane Ring

The most significant feature of the 1,3-dithiane (B146892) group is its ability to reverse the normal electrophilic polarity of a carbonyl carbon, a concept known as "umpolung". organic-chemistry.orgddugu.ac.in This allows the C2 carbon, which is analogous to a carbonyl carbon, to function as a nucleophile after deprotonation.

The hydrogen atom at the C2 position of the 1,3-dithiane ring is weakly acidic, with a pKa value of approximately 31. youtube.com Treatment with a strong base, such as n-butyllithium (n-BuLi), readily removes this proton to form a carbanion, specifically a 2-lithio-1,3-dithiane. organic-chemistry.orgwikipedia.orgyoutube.com

The stability of this carbanion is a key factor in its utility. This stability arises from the presence of the two adjacent sulfur atoms. While historically attributed to the delocalization of the negative charge into the vacant d-orbitals of sulfur, more recent computational studies suggest that the stabilizing effect is also significantly influenced by the high polarizability of sulfur and the longer carbon-sulfur bond length. organic-chemistry.orgyoutube.comresearchgate.net This stabilization makes the 2-dithianyl anion a potent and useful nucleophile in carbon-carbon bond-forming reactions. organic-chemistry.orgquimicaorganica.org

The 2-lithio-1,3-dithiane, formed from the deprotonation of 1,3-dithiane, is an excellent nucleophile that reacts with a wide array of electrophiles. organic-chemistry.orgddugu.ac.inwikipedia.org This reactivity is central to the Corey-Seebach reaction, where the dithiane acts as a masked acyl anion. organic-chemistry.orgwikipedia.org

Alkylation: The dithiane carbanion readily participates in SN2 reactions with primary and secondary alkyl halides, as well as arenesulfonates, to form 2-alkyl-1,3-dithianes. ddugu.ac.inwikipedia.org This provides a pathway to synthesize ketones after hydrolysis of the dithiane group. ddugu.ac.inyoutube.com

Acylation: Reactions with acylating agents like acid chlorides or esters can lead to the formation of α-diketones after deprotection. wikipedia.orgscribd.com However, with acid chlorides, double addition can sometimes occur. ddugu.ac.in

Carbonylation: The anion can react with carbon dioxide (CO2) to yield an addition product, which upon hydrolysis, gives an α-keto acid. ddugu.ac.in

These reactions showcase the versatility of the dithiane carbanion as a synthetic intermediate, enabling the formation of complex carbonyl-containing molecules. wikipedia.orgnih.gov

Electrophilic Reactivity of the Aldehyde Moiety in 1,3-Dithiane-2-carboxaldehyde

Independent of the dithiane ring's nucleophilic potential, the aldehyde group in this compound possesses the typical electrophilic character of aldehydes. digitellinc.commasterorganicchemistry.com The carbonyl carbon is electron-deficient due to the electronegativity of the oxygen atom, making it susceptible to attack by nucleophiles. masterorganicchemistry.comlibretexts.org

This nucleophilic addition is a fundamental reaction of aldehydes. masterorganicchemistry.comlibretexts.org A nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.orglibretexts.org Subsequent protonation of this intermediate yields an alcohol. libretexts.org The reactivity of the aldehyde can be influenced by steric hindrance and the electronic effects of the adjacent dithiane ring. libretexts.orglibretexts.org

Catalytic Transformations Involving this compound

The unique bifunctional nature of this compound makes it a valuable substrate in various catalytic transformations, particularly in the realm of stereoselective synthesis.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis. This compound and its derivatives have been employed in such reactions to create chiral molecules with high stereoselectivity. rsc.orgresearchgate.net

The amino acid L-proline is a highly effective organocatalyst for asymmetric aldol (B89426) reactions. semanticscholar.orgnih.govnih.gov In these reactions, proline facilitates the direct aldol addition between a ketone (like acetone) and an aldehyde. semanticscholar.orgresearchgate.net While the primary research focuses on using simple aldehydes, the principles extend to functionalized aldehydes like this compound.

The mechanism involves the formation of an enamine intermediate from the reaction of proline with the ketone. This enamine then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. semanticscholar.org This process, guided by the chiral catalyst, leads to the formation of a β-hydroxy ketone with high enantiomeric excess (ee). nih.govorganic-chemistry.org The reaction of this compound in this context would serve to introduce the dithiane-protected formyl group into the product, which can be a useful handle for further synthetic manipulations.

Table 1: Reactivity Summary of this compound This is an interactive table. Click on the headers to sort.

| Functional Group | Position | Type of Reactivity | Key Reaction | Product Class (after hydrolysis) |

|---|---|---|---|---|

| Dithiane | C2-H | Nucleophilic (after deprotonation) | Alkylation | Ketones |

| Dithiane | C2-H | Nucleophilic (after deprotonation) | Acylation | 1,2-Diketones |

| Dithiane | C2-H | Nucleophilic (after deprotonation) | Reaction with Epoxides | β-Hydroxy ketones |

| Aldehyde | Carbonyl C | Electrophilic | Nucleophilic Addition | Alcohols |

| Aldehyde | Carbonyl C | Electrophilic | Proline-catalyzed Aldol Addition | β-Hydroxy ketones |

Table 2: Selected Organocatalyzed Aldol Reaction Outcomes This is an interactive table. You can filter the data by catalyst or substrate.

| Aldehyde Substrate | Ketone Substrate | Catalyst | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| p-Nitrobenzaldehyde | Acetone (B3395972) | L-Proline | N/A | 76% |

| Isovaleraldehyde | Acetone | L-Proline | N/A | 93% |

| Cyclohexanecarboxaldehyde | Acetone | L-Proline | N/A | 96% |

| Benzaldehyde | Cyclohexanone | L-Proline | 95:5 (anti:syn) | 99% (anti) |

Organocatalysis in Stereoselective Carbon-Carbon Bond Formation

Enantioselective Aldehyde-Aldehyde Cross-Aldol Couplings

The enantioselective cross-aldol reaction between two different aldehydes represents a significant challenge in organic synthesis due to competing self-condensation and the difficulty in controlling chemo- and stereoselectivity. However, this compound has been successfully employed as a competent acceptor in organocatalyzed cross-aldol reactions.

Research has demonstrated that L-proline can effectively catalyze the cross-aldol coupling of various aldehyde donors with this compound, affording the corresponding β-hydroxy aldehyde products in high yields and excellent enantioselectivities. The steric hindrance provided by the dithiane group is believed to play a crucial role in minimizing unwanted side reactions, such as self-condensation of the donor aldehyde.

In these reactions, a range of aldehyde donors, including propanal, octanal, and hydrocinnamaldehyde, have been shown to react efficiently with this compound. The resulting cross-coupled products are obtained with high diastereomeric ratios (up to >20:1) and enantiomeric excesses (up to 99% ee). Ketone donors, such as acetone and acetol, have also been successfully utilized, further highlighting the versatility of this methodology.

Table 1: Proline-Catalyzed Cross-Aldol Reactions of this compound

| Entry | Donor Aldehyde/Ketone | Product | Yield (%) | dr (anti:syn) | ee (%) |

|---|---|---|---|---|---|

| 1 | Propanal | (2S,3R)-3- rsc.orgnih.govDithian-2-yl-3-hydroxy-2-methylpropionaldehyde | 85 | >20:1 | 95 |

| 2 | Octanal | (2S,3R)-3- rsc.orgnih.govDithian-2-yl-3-hydroxy-2-pentyloctanal | 70 | >20:1 | 99 |

| 3 | Hydrocinnamaldehyde | (2S,3R)-3- rsc.orgnih.govDithian-2-yl-3-hydroxy-2-phenethylpropionaldehyde | 80 | >20:1 | 97 |

| 4 | Acetone | (R)-4- rsc.orgnih.govDithian-2-yl-4-hydroxy-2-butanone | 91 | - | 96 |

| 5 | Acetol | (3R,4S)-4- rsc.orgnih.govDithian-2-yl-3,4-dihydroxy-2-butanone | 88 | >20:1 | >99 |

Organocatalytic Conjugate Additions to Nitroalkenes

The conjugate addition of carbon nucleophiles to nitroalkenes is a powerful tool for the formation of carbon-carbon bonds. While the direct use of this compound as a nucleophile in such reactions is not extensively documented, related dithiane derivatives have been successfully employed.

Specifically, 2-carboxythioesters of 1,3-dithiane have been utilized in organocatalytic, stereoselective additions to nitroalkenes. This reaction, catalyzed by cinchona-derived bifunctional catalysts, provides γ-nitro-β-aryl-α-keto esters with high enantioselectivities (up to 92% ee). rsc.orgresearchgate.net This transformation serves as a formal catalytic stereoselective conjugate addition of a glyoxylate (B1226380) anion synthon. rsc.orgresearchgate.net The resulting products are valuable intermediates for the synthesis of biologically active molecules, such as the GABAB receptor agonist baclofen. rsc.orgresearchgate.net

Although this methodology does not directly involve this compound, it highlights the potential of the dithiane moiety to act as a precursor to nucleophilic species in conjugate addition reactions. Further research may explore the in situ generation of nucleophilic enamines from this compound for direct conjugate additions to nitroalkenes.

Transition Metal Catalysis in Dithiane Chemistry

The dithiane moiety can also participate in various transition metal-catalyzed transformations, acting as a directing group or a precursor to organometallic reagents.

Palladium-Catalyzed Cross-Coupling Reactions of Dithianes

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. While the direct C-H activation of the 2-position of this compound for cross-coupling is not well-established, the related 2-aryl-1,3-dithianes have been successfully employed in such reactions. researchgate.net The relatively acidic benzylic proton of these substrates allows for deprotonation and subsequent transmetalation to a palladium catalyst. researchgate.net

This approach enables the coupling of the dithiane moiety with aryl bromides, affording 2,2-diaryl-1,3-dithianes. These products can then be hydrolyzed to provide diaryl ketones, demonstrating the utility of the dithiane as a masked carbonyl group in a cross-coupling context. The development of conditions for the direct C-H functionalization of this compound or its derivatives in palladium-catalyzed cross-coupling reactions remains an area for future exploration.

Rhodium-Catalyzed C(sp3)–H Bond Activation Directed by Dithianes

The dithiane functional group has been shown to act as an effective directing group in rhodium(III)-catalyzed C(sp3)–H bond activation. This strategy has been successfully applied to the direct amidation of unactivated C(sp3)–H bonds in alkyl dithianes. nih.govmdpi.com The reaction utilizes robust dioxazolone reagents as the nitrogen source and proceeds in the presence of a Cp*Rh(III) complex. nih.govmdpi.com

This methodology allows for the synthesis of protected 1,3-aminoaldehyde derivatives. nih.govmdpi.com The scalability of this reaction and the potential for downstream functionalization of the products, including dithiane deprotection and reductive desulfurization, highlight its synthetic utility. While direct examples employing this compound as the substrate are yet to be reported, this work establishes the dithiane moiety as a competent directing group for C-H activation, suggesting that appropriately modified derivatives of this compound could be viable substrates in such transformations.

Hydroacylation Reactions with Aldehydes in the Presence of Dithianes

Intermolecular hydroacylation, the addition of an aldehyde C-H bond across an unsaturated system, is a highly atom-economical method for the synthesis of ketones. While a broad range of aldehydes have been employed in such reactions, the direct participation of this compound in intermolecular hydroacylation reactions is not a widely reported transformation. The development of catalytic systems capable of promoting the hydroacylation of alkenes or alkynes with this compound would provide a novel route to functionalized ketones bearing the versatile dithiane moiety.

Photoredox Catalysis and Radical Mechanisms

Visible-light photoredox catalysis has emerged as a powerful tool for the generation of radical species under mild conditions. In the context of dithiane chemistry, photoredox catalysis has been utilized to generate 1,3-dithianyl radicals from dithiane-2-carboxylic acid. rsc.orgresearchgate.net

This process involves the light-induced generation of a 1,3-dithianyl radical, which can then undergo conjugate addition to a variety of Michael acceptors, including unsaturated ketones, esters, amides, and malonates. rsc.orgresearchgate.net This reaction provides a formal photo-redox addition of a methyl radical equivalent. The resulting adducts can serve as precursors to a range of functionalized products. rsc.orgresearchgate.net

The selective formation of radicals from α-heterosubstituted carboxylates is made possible by the excited-state oxidation potential of the photocatalyst. rsc.orgresearchgate.net While this work focuses on the corresponding carboxylic acid, it provides a strong precedent for the potential generation of a 2-formyl-1,3-dithianyl radical from this compound under similar photoredox conditions, opening avenues for novel radical-based transformations of this aldehyde.

Stereoselective Oxidation Reactions of 1,3-Dithiane-2-carboxylates

The stereoselective oxidation of 1,3-dithiane-2-carboxylates provides a route to chiral sulfoxides, which are valuable intermediates in asymmetric synthesis. The asymmetric oxidation of various ester derivatives of 1,3-dithiane-2-carboxylic acid has been investigated, revealing high levels of enantioselectivity. acs.orgnih.gov

Initial studies using the Kagan protocol—which employs cumene (B47948) hydroperoxide (CHP), (+)-diethyl tartrate ((+)-DET), titanium(IV) isopropoxide (Ti(OiPr)₄), and water—on 1,3-dithiane itself resulted in low enantioselectivity for both the monoxide (30% ee) and the trans-bis-sulfoxide (59% ee). acs.orgnih.gov However, when ester derivatives (such as methyl, ethyl, tert-butyl, and phenyl) of 1,3-dithiane-2-carboxylate were subjected to the same conditions, a significant increase in stereocontrol was observed. acs.orgnih.gov These substrates yielded monoxides with enantiomeric excesses ranging from 80% to 95% and trans-bis-sulfoxides with enantiomeric excesses greater than 97%. acs.orgnih.gov

For the oxidation of ethyl 1,3-dithiane-2-carboxylate, optimal results were achieved using the Modena protocol, which consists of CHP, (+)-DET, and a substoichiometric amount of Ti(OiPr)₄. acs.orgnih.gov This modified procedure furnished the trans-bis-sulfoxide in 60% yield and with high enantioselectivity. acs.orgnih.gov It was noted that the resulting bis-sulfoxides are sensitive to acid, necessitating rapid workup and purification to achieve optimal yields. acs.orgnih.gov The high enantio- and diastereoselectivity observed in these reactions are attributed to the specific nature of the titanium-peroxo-diethyl tartrate complex formed in situ. Subsequent hydrolysis and decarboxylation of the highly enantioenriched bis-sulfoxide product provide access to trans-1,3-dithiane 1,3-dioxide. acs.orgnih.gov

The table below summarizes the results of the asymmetric oxidation of various 1,3-dithiane-2-carboxylate esters.

Table 2: Asymmetric Oxidation of Ester Derivatives of 1,3-Dithiane-2-carboxylate

| Entry | Ester Group (R) | Product | Enantiomeric Excess (ee %) of Monoxide | Enantiomeric Excess (ee %) of trans-Bis-sulfoxide |

|---|---|---|---|---|

| 1 | Methyl | Methyl 1,3-dithiane-2-carboxylate 1-oxide | 85 | >97 |

| 2 | Ethyl | Ethyl 1,3-dithiane-2-carboxylate 1-oxide | 90 | >97 |

| 3 | tert-Butyl | tert-Butyl 1,3-dithiane-2-carboxylate 1-oxide | 95 | >97 |

Applications of 1,3 Dithiane 2 Carboxaldehyde in Complex Chemical Synthesis

Strategic Intermediates in Natural Product Total Synthesis

The 1,3-dithiane (B146892) group is a cornerstone in retrosynthetic analysis, providing a robust method for creating key carbon-carbon bonds in the total synthesis of complex natural products. researchgate.net By functioning as an acyl anion equivalent, it allows for the nucleophilic introduction of a carbonyl group, a transformation that is otherwise challenging. researchgate.netbritannica.com This approach facilitates the convergent assembly of complex molecules from smaller, functionalized fragments.

While specific literature detailing the use of 1,3-dithiane-2-carboxaldehyde in the total synthesis of Phacidin is not prominently available, the application of dithiane chemistry is a well-established strategy for constructing the core skeletons of structurally related metabolites. The core principle involves using a lithiated 1,3-dithiane as a nucleophile to forge key bonds. In a hypothetical approach to a Phacidin precursor, a dithiane-derived fragment could be used to introduce a functionalized side chain onto a core structure, which after subsequent chemical manipulation and deprotection of the dithiane, would reveal the required carbonyl functionality for cyclization or further elaboration.

The total synthesis of complex macrocycles like Laulimalide often relies on a fragment-based approach where key subunits are synthesized independently before being coupled. Dithiane-based building blocks are instrumental in preparing these advanced fragments. For instance, in the synthesis of a C(22-26) fragment of a Laulimalide precursor, the dithiane moiety could be introduced by protecting an aldehyde with 1,3-propanedithiol. uwindsor.ca This protected fragment can then undergo further reactions, with the dithiane group remaining inert until its conversion to a carbonyl group is required in a later synthetic stage. organic-chemistry.org The stability of the dithiane ring allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the masked aldehyde.

Table 1: Role of 1,3-Dithiane Moiety in Natural Product Fragment Synthesis

| Natural Product Target | Synthetic Strategy | Role of 1,3-Dithiane | Key Transformation |

| Maytansine | Convergent Synthesis | Alkylation of 2-lithio-1,3-dithiane with a chiral epoxide to form a key intermediate. uwindsor.ca | C-C Bond Formation |

| (+)-Phyllanthocin | Convergent Synthesis | Addition of 2-lithio-1,3-dithiane to an epoxide, followed by reaction with an aldehyde. uwindsor.ca | C-C Bond Formation |

| Laulimalide (Fragment) | Fragment Assembly | Protection of an aldehyde as a dithiane to allow for multi-step elaboration of a key subunit. uwindsor.ca | Carbonyl Protection |

Construction of Diverse Molecular Scaffolds and Ring Systems

The unique reactivity of 1,3-dithiane derivatives makes them powerful tools for constructing a wide variety of molecular frameworks, including heterocyclic systems and complex polyol and polyketide chains.

Masked 1,3-dicarbonyl systems, which can be generated from dithiane precursors, are valuable intermediates for synthesizing functionalized oxygen-containing heterocycles. organic-chemistry.orgscribd.com The general strategy involves the reaction of a lithiated dithiane with an electrophile that contains a second functional group suitable for cyclization. For example, the reaction of 2-lithio-1,3-dithiane with an epoxide yields a γ-hydroxy dithiane, which can be deprotected to reveal a γ-hydroxy ketone. scribd.com This intermediate can then undergo intramolecular cyclization to form various furan (B31954) or pyran derivatives, which are common cores in many biologically active molecules.

Polyketides and polyols are classes of natural products characterized by chains of alternating carbon and oxygen functional groups. frontiersin.org The iterative, stereoselective synthesis of these structures is a significant challenge in organic chemistry. Dithiane chemistry provides a powerful method for the controlled, stepwise elongation of carbon chains. An iterative cycle can be envisioned where a dithiane-stabilized carbanion is reacted with a chiral aldehyde or epoxide. This step forms a new carbon-carbon bond and sets a new stereocenter. The resulting hydroxyl group can be protected, and the dithiane can be either deprotected to reveal an aldehyde for the next iteration or further functionalized. This iterative approach allows for the precise assembly of complex polyketide backbones with high stereochemical control. frontiersin.org

Table 2: Generic Iterative Cycle for Polyol Synthesis Using Dithiane Chemistry

| Step | Reagents & Conditions | Intermediate | Purpose |

| 1. Deprotonation | n-Butyllithium, THF | 2-Lithio-1,3-dithiane derivative | Generate nucleophile |

| 2. C-C Bond Formation | Chiral aldehyde or epoxide | β-Hydroxy dithiane derivative | Chain elongation and stereocenter installation |

| 3. Protection | Protecting group (e.g., TBDPSCl) | Protected β-hydroxy dithiane | Mask reactive hydroxyl group |

| 4. Deprotection/Iteration | HgCl₂, H₂O/CH₃CN | Aldehyde for next cycle | Reveal aldehyde for subsequent iteration |

Role in Carbohydrate and Glycoside Synthesis

In carbohydrate chemistry, dithiane derivatives serve as crucial synthons for creating C-glycosides—stable mimics of natural O-glycosides where the anomeric oxygen is replaced by a carbon atom. The synthesis of these compounds often involves the nucleophilic addition of a lithiated dithiane to an electrophilic sugar, such as a glycal or a glycosyl halide. This reaction forges a strong carbon-carbon bond at the anomeric position. The resulting dithianyl-substituted carbohydrate can then be elaborated; for instance, the dithiane can be hydrolyzed to an aldehyde, which can be reduced to an alcohol or oxidized to a carboxylic acid, providing access to a diverse range of C-glycoside analogues. soton.ac.uk These stable carbohydrate mimetics are valuable tools for studying biological processes involving carbohydrate recognition.

Scaffold-Based Approaches for Building Carbohydrates (e.g., Dioxanone Scaffolds)

A notable application of this compound in the synthesis of complex molecules is its role as a key building block in scaffold-based strategies for carbohydrate construction. This method utilizes a pre-existing chiral scaffold, such as a dioxanone, to direct the stereochemical outcome of an aldol (B89426) reaction. The reaction of the enolate of a chiral dioxanone with this compound allows for the controlled formation of new stereocenters, providing a predictable entry into complex polyol systems characteristic of carbohydrates.

In a documented approach, the lithium enolate of (R)-5-(tert-butyl)-1,3-dioxan-4-one was reacted with this compound. This reaction creates a carbon-carbon bond and establishes two new adjacent stereocenters. The dithiane group serves as a masked aldehyde (an acyl anion equivalent), which is a crucial feature for its later conversion into a carbohydrate structure.

The process involves the deprotonation of the dioxanone at the alpha-position using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) in an ethereal solvent such as tetrahydrofuran (B95107) (THF) at low temperatures. The subsequent addition of this compound to this enolate initiates the aldol reaction. The stereoselectivity of this addition is controlled by the formation of a rigid, chair-like six-membered transition state, which is stabilized by the chelation of the lithium cation between the oxygen atoms of the enolate and the aldehyde. This chelation model dictates the facial selectivity of the approach of the electrophilic aldehyde to the nucleophilic enolate, resulting in a favored diastereomeric product.

The primary outcome of this specific reaction is a mixture of anti and syn aldol adducts, with the anti diastereomer being the major product. This diastereoselectivity is fundamental for directing the synthesis toward a specific carbohydrate isomer. The resulting adduct is a highly functionalized intermediate where the dithiane moiety can later be hydrolyzed to unveil a terminal aldehyde, characteristic of an aldose sugar.

Table 1: Diastereoselective Aldol Reaction of a Dioxanone Enolate with this compound

| Dioxanone Reactant | Aldehyde | Base | Solvent | Temperature (°C) | Product Ratio (anti:syn) | Combined Yield (%) |

|---|

This scaffold-based methodology highlights the utility of this compound as a C2-synthon for the elaboration of chiral frameworks into complex target molecules like carbohydrates, where precise stereochemical control is paramount.

Advanced Strategies and Methodological Innovations Utilizing 1,3 Dithiane 2 Carboxaldehyde

Design and Implementation of Tandem Reaction Sequences

Tandem or cascade reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, represent a highly efficient approach in organic synthesis. libretexts.org While specific examples initiating a tandem sequence directly with 1,3-dithiane-2-carboxaldehyde are not extensively documented, its bifunctional nature—possessing both an electrophilic aldehyde and a latent nucleophilic center (after deprotonation of the C-2 proton)—makes it an ideal candidate for such strategies.

The aldehyde functionality can readily undergo initial reactions such as aldol (B89426) additions, Wittig reactions, or reductive aminations. The resulting intermediate, still containing the dithiane ring, can then be subjected to a second reaction. For instance, a tandem sequence could be envisioned where an initial aldol reaction of this compound with a ketone generates a β-hydroxy aldehyde derivative. Subsequent deprotonation of the C-2 position of the dithiane ring would create a nucleophile that could participate in an intramolecular cyclization, forming a cyclic ether or lactone after deprotection of the dithiane.

Another potential tandem sequence could involve an initial Knoevenagel condensation of the aldehyde with an active methylene (B1212753) compound. The resulting electron-deficient alkene could then act as a Michael acceptor for an intramolecular conjugate addition by the C-2 anion of the dithiane, leading to the formation of a carbocyclic ring system in a single operational step. The design of such sequences leverages the dual reactivity of the starting material to rapidly build molecular complexity.

Multi-Component Reaction Development

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants, are highly valued for their atom economy and efficiency. acs.org The aldehyde group of this compound is a common functional group utilized in a variety of MCRs, such as the Ugi, Passerini, and Biginelli reactions. The presence of the dithiane moiety offers a unique handle for post-MCR transformations.

For example, this compound could potentially be employed in a Passerini-type reaction with an isocyanide and a carboxylic acid to yield an α-acyloxy carboxamide product bearing the dithiane ring. Subsequent deprotection of the dithiane would unmask a ketone, providing a highly functionalized α-acyloxy-β-keto-carboxamide.

Similarly, in a Biginelli-type reaction, it could react with a β-ketoester and urea (B33335) (or thiourea) to form a dihydropyrimidinone with the dithiane substituent. This product could then be further elaborated by leveraging the dithiane as a masked carbonyl or by utilizing its C-2 proton for further functionalization. While specific literature examples focusing on this compound in MCRs are sparse, the known reactivity of aldehydes in these transformations suggests a fertile ground for future research and methodology development.

Development of Orthogonal Deprotection Strategies and Downstream Functionalization

The 1,3-dithiane (B146892) group is a robust protecting group for carbonyls, stable to both acidic and basic conditions. asianpubs.org Its removal, however, often requires specific, and sometimes harsh, reagents. The concept of orthogonal deprotection is crucial in multi-step synthesis, allowing for the selective removal of one protecting group in the presence of others. researchgate.net The dithiane group can be cleaved under various conditions, allowing for its selective removal while other protecting groups remain intact.

Common methods for the deprotection of 1,3-dithianes involve oxidative or mercury(II)-based reagents. For instance, reagents like N-bromosuccinimide (NBS), bis(trifluoroacetoxy)iodobenzene (IBX), or Selectfluor™ can effectively cleave the dithiane moiety. organic-chemistry.org These oxidative methods are generally compatible with acid-labile groups such as silyl (B83357) ethers (e.g., TBS, TIPS) and base-labile groups like esters.

Conversely, acid-catalyzed deprotection of dithianes is also possible, though less common. asianpubs.org More frequently, Lewis acids are used in conjunction with an oxidant. The stability of the dithiane to a wide range of reagents used to remove other protecting groups (e.g., fluoride (B91410) for silyl ethers, mild base for esters, hydrogenation for benzyl (B1604629) ethers) makes it a valuable component of an orthogonal protection strategy.

Once the dithiane is removed to reveal the carbonyl group, a wide array of downstream functionalizations become possible. This can include reductions, oxidations, olefications, or the addition of organometallic reagents to the newly unmasked ketone or aldehyde.

| Deprotection Reagent/Method | Conditions | Orthogonality Examples (Compatible Protecting Groups) |

| HgCl₂/CaCO₃ | Aqueous acetonitrile | Silyl ethers, esters, benzyl ethers |

| N-Bromosuccinimide (NBS) | Aqueous acetone (B3395972) | Silyl ethers, acetals, Boc groups |

| Bis(trifluoroacetoxy)iodobenzene (IBX) | DMSO | Silyl ethers, esters, amides |

| Selectfluor™ | Aqueous acetonitrile | Silyl ethers, THP ethers |

| H₂O₂/I₂ | Aqueous media with surfactant | Benzyl ethers, Boc, Cbz groups |

Comparative Analysis with Alternative Acyl Anion Equivalents

The concept of "umpolung" or polarity inversion, introduced by Corey and Seebach, allows for a carbonyl carbon, which is normally electrophilic, to react as a nucleophile. uwindsor.ca The 2-lithio-1,3-dithiane, derived from the deprotonation of a 1,3-dithiane, is a cornerstone of this strategy and serves as a premier acyl anion equivalent. study.com this compound provides access to a masked acyl anion that already bears an aldehyde functionality. However, several other classes of compounds can also function as acyl anion equivalents, each with its own set of advantages and limitations. pharmacy180.com

Cyanohydrins: Formed by the addition of cyanide to an aldehyde, cyanohydrins can be deprotonated at the α-carbon. The resulting anion can be alkylated, and subsequent hydrolysis of the cyanohydrin regenerates the carbonyl group. While effective, the use of toxic cyanide is a significant drawback. uwindsor.ca Furthermore, the conditions for hydrolysis can sometimes be harsh. uwindsor.ca

Nitroalkanes: The α-protons of nitroalkanes are acidic and can be readily removed to form a nitronate anion. slideshare.netdnmfaizpur.org This anion can react with various electrophiles. The nitro group can then be converted back to a carbonyl group via methods like the Nef reaction. However, the Nef reaction often requires strong acidic or oxidative conditions, which may not be compatible with sensitive functional groups.

Enamines and Enol Ethers: While enolates are the classic α-carbonyl nucleophiles, enamines and enol ethers can also serve as acyl anion equivalents under certain conditions. dnmfaizpur.orglibretexts.org Enamines, formed from secondary amines and carbonyls, are nucleophilic at the β-carbon and can be alkylated or acylated. libretexts.org Subsequent hydrolysis regenerates the carbonyl. Enamines offer a milder alternative to enolates but can be sensitive to moisture. masterorganicchemistry.com

Comparison Table of Acyl Anion Equivalents

| Acyl Anion Equivalent | Precursor | Generation of Nucleophile | Key Advantages | Key Limitations |

| 1,3-Dithiane | Aldehyde/Ketone | Deprotonation with strong base (e.g., n-BuLi) | High stability of the anion; robust protecting group; versatile reactivity. youtube.com | Requires strong base; deprotection can be harsh; potential for sulfur-containing byproducts. |

| Cyanohydrin | Aldehyde/Ketone | Deprotonation with strong base (e.g., LDA) | Readily prepared; can be used for asymmetric synthesis. | Use of highly toxic cyanide; potential for competing reactions like the benzoin (B196080) condensation. uwindsor.ca |

| Nitroalkane | Nitroalkane | Deprotonation with base (e.g., alkoxide) | Acidic α-protons; readily available starting materials. pharmacy180.com | Deprotection (Nef reaction) often requires harsh conditions; potential for side reactions. |

| Enamine | Aldehyde/Ketone + 2° Amine | Formed in situ | Neutral nucleophile; milder reaction conditions than enolates. libretexts.org | Sensitive to hydrolysis; may have regioselectivity issues with unsymmetrical ketones. masterorganicchemistry.com |

The 1,3-dithiane-based acyl anion equivalents remain highly popular due to their reliability, the stability of the carbanion, and the predictable reactivity with a wide range of electrophiles. researchgate.net While other methods have been developed, the dithiane approach continues to be a powerful tool in the arsenal (B13267) of synthetic organic chemists.

Theoretical and Computational Investigations of 1,3 Dithiane 2 Carboxaldehyde Reactivity

Electronic Structure Analysis of Dithiane Carbanions and Related Intermediates

The key to the umpolung strategy is the generation of a stable carbanion at the C2 position of the dithiane ring. jk-sci.com Deprotonation, typically with a strong base like n-butyllithium, creates a 2-lithio-1,3-dithiane, a potent nucleophile. jk-sci.comresearchgate.net Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and stabilization of this carbanion.

Early theories posited that the negative charge was stabilized by delocalization into vacant d-orbitals of the adjacent sulfur atoms. However, modern computational analysis has shown that d-orbital involvement is not a significant factor. organic-chemistry.org Instead, the stability of the dithiane carbanion arises from a combination of factors:

Polarizability: Sulfur is more polarizable than oxygen, allowing for more effective distribution of the negative charge. organic-chemistry.org

Stereoelectronic Effects: Hyperconjugation plays a critical role. Specifically, the interaction between the high-lying non-bonding electron pair of the carbanion (n_C) and the anti-bonding orbitals of the adjacent carbon-sulfur bonds (σ*S-C) is a key stabilizing factor. acs.org This interaction is most effective when the carbanion orbital is anti-periplanar to a C-S bond.

DFT calculations on 2-lithio-1,3-dithiane reveal a high preference for the equatorial orientation of the C-Li bond, which is stabilized by n_C → σ*S-C hyperconjugation. acs.org The axial conformer is destabilized by repulsive interactions between the carbanion lone pair and the lone pairs of the sulfur atoms (n_C/n_S repulsion). acs.org Population analysis indicates a highly ionic character for the C-Li bond, with a significant positive charge on the lithium atom. acs.org

Frontier Molecular Orbital (HOMO-LUMO) analysis provides further insight into reactivity. mdpi.commdpi.com For the dithiane carbanion, the Highest Occupied Molecular Orbital (HOMO) is localized on the C2 carbon, consistent with its character as a strong nucleophile. mdpi.comresearchgate.net The energy of the HOMO is a critical parameter, with higher HOMO energies generally correlating with greater nucleophilicity. chemrxiv.org The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity. mdpi.comresearchgate.net

Table 1: Key Computational Parameters for Electronic Structure Analysis.

Computational Modeling and Mechanistic Elucidation of Reactions

Computational chemistry serves as a powerful tool for mapping the entire energy landscape of a chemical reaction, including reactants, products, intermediates, and, most critically, the fleeting transition states that are often impossible to observe experimentally. mit.eduresearchgate.net For reactions involving 1,3-dithiane-2-carboxaldehyde and its derivatives, DFT calculations can elucidate detailed reaction mechanisms, validate experimental observations, and predict outcomes.

The Corey-Seebach reaction, involving the addition of a 2-lithio-1,3-dithiane to an electrophile like an aldehyde or ketone, is a prime example. nih.govorganic-chemistry.org Computational models can calculate the geometries and energies of the transition states for such additions. mit.edulifeboat.com These calculations help to understand factors influencing the reaction rate and selectivity. For instance, modeling can reveal the degree of coordination of the lithium cation to the carbonyl oxygen of the electrophile in the transition state, which plays a significant role in lowering the activation energy.

Mechanistic studies often involve:

Locating Transition States (TS): Identifying the highest energy point along the reaction coordinate. This is confirmed by frequency calculations, where a valid TS has exactly one imaginary frequency corresponding to the bond-making/bond-breaking process.

Intrinsic Reaction Coordinate (IRC) Calculations: This analysis maps the reaction pathway downhill from the transition state to connect it to the corresponding reactant and product, confirming that the located TS is correct for the reaction of interest. researchgate.net

Activation Energy (ΔG‡) Calculation: The free energy difference between the transition state and the reactants determines the reaction rate. Computational models can compare the activation energies of competing pathways to predict the major product.

While specific DFT studies on the reaction mechanisms of this compound itself are not abundant in the general literature, the principles are well-established from extensive computational work on related dithiane systems and organocatalyzed reactions. nih.govnih.gov For example, in the addition of a dithiane carbanion to an aldehyde, computational models would explore the approach of the nucleophilic carbon to the electrophilic carbonyl carbon, the formation of the new C-C bond, and the subsequent formation of an alkoxide intermediate.

Prediction and Rationalization of Stereoselectivity in Catalytic Processes

One of the most impactful applications of computational modeling in organic chemistry is in understanding and predicting stereoselectivity. nih.gov In asymmetric catalysis, where a chiral catalyst directs a reaction to favor one enantiomer or diastereomer over another, computational studies can reveal the subtle non-covalent interactions responsible for the stereochemical outcome. nih.gov

A relevant example is the organocatalytic stereoselective addition of dithiane derivatives to electrophiles. For instance, the conjugate addition of 2-carboxythioester-1,3-dithianes to nitroalkenes can be catalyzed by modified cinchona alkaloids to yield products with high enantiomeric excess. The catalyst, often possessing both a basic site (e.g., a quinuclidine (B89598) nitrogen) and a hydrogen-bond donor site (e.g., a thiourea (B124793) or hydroxyl group), operates through a dual-function mechanism. nih.gov

Computational modeling can rationalize the observed stereoselectivity by building models of the diastereomeric transition states. The process typically involves:

Modeling the Catalyst-Substrate Complex: The initial non-covalent binding of both the dithiane nucleophile and the electrophile to the chiral catalyst is modeled.

Locating Diastereomeric Transition States: The transition states for the formation of both possible stereoisomers (e.g., R and S products) are located and their energies calculated.

Analyzing Non-Covalent Interactions: The geometries of the transition states are analyzed to identify the key interactions (e.g., hydrogen bonds, steric repulsion) that stabilize the favored transition state and destabilize the disfavored one.

Table 2: Hypothetical Computational Results for Predicting Stereoselectivity in Catalytic Reactions.

The energy difference between the two transition states (ΔΔG‡) can be used to predict the enantiomeric ratio (e.r.) of the product, often with remarkable accuracy. nih.gov These computational insights are invaluable for rational catalyst design, allowing chemists to modify catalyst structures to improve selectivity for a desired reaction. nih.gov

Future Perspectives in 1,3 Dithiane 2 Carboxaldehyde Research

Emerging Catalytic Systems and Methodologies

The classical use of 1,3-dithianes, known as the Corey-Seebach reaction, traditionally relies on stoichiometric amounts of strong bases like n-butyllithium for deprotonation. nih.govorganic-chemistry.org While powerful, this approach suffers from limitations regarding functional group tolerance and safety. The future of 1,3-dithiane (B146892) chemistry lies in the development of milder and more versatile catalytic methods.

Photoredox Catalysis: A significant area of growth is the use of photoredox catalysis, which allows for the generation of dithianyl radicals under mild, visible-light-mediated conditions. researchgate.net For instance, iridium(III) phenyl-tetrazole complexes have been shown to catalyze the conjugate addition of dithiane-2-carboxylate to various Michael acceptors. rsc.org This method represents a formal photo-redox addition of a methyl radical, and the versatility of the metal complex allows for tuning of electrochemical properties, opening pathways for new selective photo-oxidation reactions. rsc.org A photocatalytic, base-free Corey-Seebach reaction has also been developed, highlighting a move towards milder reaction conditions with high functional group tolerance. researchgate.net

Transition Metal Catalysis: Palladium-catalyzed reactions have emerged as a powerful tool for asymmetric synthesis involving dithianes. Researchers have developed a Pd-catalyzed asymmetric allylic substitution using 1,3-dithianes as acyl anion equivalents, achieving high yields and excellent enantioselectivities. acs.org This strategy effectively utilizes an electrophilic carbonyl compound equivalent as a nucleophile. acs.org Furthermore, Rhodium(III)-catalyzed amidation of unactivated C(sp³)–H bonds directed by the dithiane group showcases the potential for C-H activation, a rapidly growing field in organic synthesis. acs.orgresearchgate.net

Organocatalysis: Organocatalysis presents a metal-free alternative for stereoselective transformations. An efficient organocatalytic method has been developed for the stereoselective addition of 2-carboxythioester-1,3-dithianes to nitroalkenes. rsc.org This reaction produces versatile γ-nitro-β-aryl-α-keto esters with high enantiomeric excess, demonstrating a formal catalytic stereoselective conjugate addition of a glyoxylate (B1226380) anion synthon. rsc.org

| Catalytic System | Description | Example Reaction | Key Advantages |

| Photoredox Catalysis | Utilizes visible light and a photocatalyst (e.g., Iridium complex) to generate dithianyl radicals under mild conditions. researchgate.netrsc.org | Radical conjugate addition of dithiane-2-carboxylate to Michael acceptors. rsc.org | Base-free conditions, high functional group tolerance, tunable reactivity. researchgate.netrsc.org |

| Transition Metal Catalysis | Employs metals like Palladium or Rhodium to catalyze asymmetric reactions and C-H functionalization. acs.org | Pd-catalyzed asymmetric allylic substitution with 1,3-dithianes. acs.org | High yields and enantioselectivities, access to novel bond formations (C-H activation). acs.org |

| Organocatalysis | Uses small organic molecules as catalysts for stereoselective transformations, avoiding the use of metals. rsc.org | Stereoselective addition of 2-carboxythioester-1,3-dithiane to nitroalkenes. rsc.org | Metal-free, environmentally benign, high stereoselectivity. rsc.org |

Integration into Flow Chemistry and Automation Platforms

The integration of synthetic methods into continuous-flow and automated platforms is a key trend in modern chemistry, offering benefits such as enhanced safety, reproducibility, and scalability. mpg.deflinders.edu.aufu-berlin.de The chemistry of 1,3-dithiane-2-carboxaldehyde is well-suited for this transition.

Flow chemistry enables precise control over reaction parameters like temperature, pressure, and residence time, which is particularly advantageous for reactions involving highly reactive intermediates, such as the lithiated dithianes used in Corey-Seebach reactions. flinders.edu.auresearchgate.net Generating and immediately using these species in a continuous stream can minimize decomposition and side reactions, leading to cleaner reaction profiles and higher yields. mpg.de Furthermore, the automation of multi-step syntheses involving dithiane building blocks can be streamlined. fu-berlin.de Automated platforms can perform sequential reactions, purifications, and analyses, significantly accelerating the synthesis of complex molecules and the generation of compound libraries for drug discovery. mpg.defu-berlin.de The development of flow-based protocols for dithiane functionalization, coupling, and deprotection will be a critical step toward realizing fully automated synthetic routes for active pharmaceutical ingredients and other valuable compounds. fu-berlin.de

Exploration of Novel Reactivity Modes and Synthetic Transformations

Beyond its classic role in umpolung chemistry, the 1,3-dithiane moiety is being explored for new modes of reactivity. nih.govuwindsor.caresearchgate.net A major focus is on the catalytic functionalization of C-H bonds, which offers a more atom-economical approach to synthesis. nih.govresearchgate.net

C-H Activation: The dithiane group can act as a directing group to facilitate the selective activation of otherwise inert C-H bonds. For example, a dithiane-directed Rh(III)-catalyzed amidation of unactivated C(sp³)–H bonds has been reported, demonstrating the potential to forge new C-N bonds at previously inaccessible positions. acs.org This approach avoids the need for pre-functionalized starting materials, shortening synthetic sequences. nih.gov

Radical Chemistry: As mentioned, photoredox catalysis has unlocked new radical-based transformations. rsc.org The generation of 1,3-dithiane radicals from precursors like dithiane 2-carboxylic acid allows for additions to a variety of Michael acceptors, including unsaturated ketones, esters, and amides. rsc.org This expands the toolkit for C-C bond formation beyond traditional nucleophilic additions.

Carbocation Intermediates: Research has also shown that α-thio carbocations (thionium ions) can serve as key intermediates in Brønsted acid-catalyzed reactions of enone-derived 1,3-dithianes. tum.detum.de Harnessing the reactivity of these electrophilic species opens up new avenues for cyclization and addition reactions, complementing the nucleophilic nature of the more common lithiated dithianes.

Development of Sustainable and Green Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic routes. For this compound chemistry, this involves minimizing waste, avoiding hazardous reagents, and using renewable resources and energy sources.

Greener Catalysts and Solvents: A key goal is to replace toxic heavy metals used in dithiane deprotection, such as mercury(II) salts, with more environmentally benign alternatives. nih.gov The development of catalytic systems that are reusable or operate in greener solvents like water is a priority. organic-chemistry.org For example, a Lewis acid-surfactant-combined copper bis(dodecyl sulfate) catalyst has been shown to be effective and reusable for thioacetalization in water. organic-chemistry.org

Alternative Energy Sources: Microwave irradiation has been successfully used to promote the synthesis of 1,3-dithianes in the absence of solvents. researchgate.net This method offers significantly reduced reaction times compared to conventional heating. researchgate.net Similarly, the rise of photoredox catalysis demonstrates the power of visible light as a renewable energy source to drive chemical reactions under mild conditions, often replacing harsh reagents. researchgate.netresearchgate.net

Atom Economy: Synthetic strategies that maximize the incorporation of all atoms from the starting materials into the final product are central to green chemistry. C-H activation methodologies are a prime example of this, as they avoid the generation of stoichiometric byproducts associated with the use of pre-functionalized substrates. nih.govresearchgate.net Photocatalytic, base-free versions of the Corey-Seebach reaction also improve atom economy by eliminating the need for a strong base and its subsequent quenching. researchgate.net

| Green Chemistry Approach | Application in Dithiane Chemistry | Example/Benefit |

| Alternative Energy Sources | Using microwaves or visible light to drive reactions. | Microwave-assisted, solvent-free synthesis of 1,3-dithianes reduces reaction time and waste. researchgate.net |

| Benign Catalysts/Solvents | Replacing hazardous reagents and using environmentally friendly solvents. | Copper bis(dodecyl sulfate) as a reusable catalyst for thioacetalization in water. organic-chemistry.org |

| Improved Atom Economy | Designing reactions that maximize the incorporation of reactant atoms into the product. | Dithiane-directed C-H activation avoids pre-functionalization and stoichiometric byproducts. acs.orgnih.gov |

| Milder Reaction Conditions | Developing base-free and redox-neutral protocols. | Photocatalytic, base-free Corey-Seebach reaction improves functional group tolerance. researchgate.net |

Q & A

Basic: What synthetic methodologies are recommended for preparing 1,3-Dithiane-2-carboxaldehyde, and how can reaction conditions be optimized?

Answer:

this compound is typically synthesized via the formylation of 1,3-dithiane using reagents like DMF/POCl₃ or hexamethylenetetramine under controlled conditions. Optimization involves:

- Temperature control : Maintain 0–5°C during formylation to prevent side reactions (e.g., over-oxidation) .

- Catalyst selection : Use Lewis acids (e.g., BF₃·Et₂O) to enhance regioselectivity .

- Purification : Column chromatography with silica gel and ethyl acetate/hexane mixtures (1:4 ratio) ensures high purity .

Characterize intermediates via TLC to monitor reaction progress.

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

Answer:

- NMR spectroscopy :

- ¹H NMR : Identify the aldehyde proton (δ 9.8–10.2 ppm) and dithiane ring protons (δ 1.5–2.5 ppm). Confirm absence of impurities (e.g., residual solvents) .

- ¹³C NMR : Verify the carbonyl carbon (δ ~190 ppm) and sulfur-bound carbons (δ 30–40 ppm) .

- IR spectroscopy : Detect the aldehyde C=O stretch (~1700 cm⁻¹) and C-S vibrations (600–700 cm⁻¹) .

- Mass spectrometry : Use high-resolution MS to confirm molecular ion [M+H]⁺ and fragmentation patterns .

Advanced: How can reaction mechanisms involving this compound in nucleophilic additions be elucidated?

Answer:

- Kinetic studies : Monitor reaction rates under varying temperatures/pH to identify rate-determining steps .

- Isotopic labeling : Use ¹⁸O-labeled aldehydes to trace nucleophilic attack pathways .

- Computational modeling : Apply density functional theory (DFT) to predict transition states and charge distribution. Tools like CC-DPS (QSAR/QSPR models) validate experimental observations .

Advanced: What computational approaches predict the reactivity and stability of this compound in complex matrices?

Answer:

- Quantum chemical calculations : Use Gaussian or ORCA software to compute HOMO-LUMO gaps, identifying electrophilic sites .

- Molecular dynamics (MD) simulations : Model solvation effects in polar solvents (e.g., DMSO) to assess conformational stability .

- Thermodynamic parameters : Calculate ΔG of degradation pathways (e.g., hydrolysis) using NIST thermochemical databases .

Advanced: How should researchers address contradictions in thermal stability data for this compound?

Answer:

- Cross-validation : Compare DSC/TGA data across multiple labs to identify instrumentation biases .

- Environmental controls : Replicate studies under inert atmospheres (N₂/Ar) to isolate oxidative vs. thermal degradation .

- Statistical analysis : Apply ANOVA to assess batch-to-batch variability in decomposition onset temperatures .

Advanced: What strategies are effective for designing derivatives of this compound with enhanced bioactivity?

Answer:

- Structure-activity relationship (SAR) : Introduce substituents (e.g., halogens, alkyl groups) at the dithiane ring to modulate lipophilicity .

- Click chemistry : Use aldehyde-azide cycloaddition to generate triazole-linked conjugates for targeted delivery .

- Crystallography : Solve X-ray structures of derivatives to correlate steric effects with activity .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.